molecular formula C18H19N5 B292936 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide

货号 B292936
分子量: 305.4 g/mol
InChI 键: HIIYCXOHXYCHBF-UDWIEESQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide, also known as CP-690,550, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.

科学研究应用

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer. The preclinical and clinical studies have shown promising results, and several pharmaceutical companies are currently developing N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide-based drugs for clinical use.

作用机制

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors such as interleukins, interferons, and growth hormone. By inhibiting JAK enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide blocks the downstream signaling pathways, leading to the suppression of immune responses and inflammation. This mechanism of action makes N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide a promising drug candidate for the treatment of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. It can reduce the levels of various pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1, and inhibit the activation and proliferation of immune cells such as T cells, B cells, and dendritic cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has also been shown to have a favorable safety profile in clinical trials, with minimal adverse effects reported.

实验室实验的优点和局限性

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, which allows for precise control of the signaling pathways. It is also relatively easy to synthesize and purify, and its mode of action is well-characterized. However, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has some limitations, such as its poor solubility in aqueous solutions and its potential interference with other signaling pathways. These limitations need to be taken into consideration when designing experiments using N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide.

未来方向

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has several potential future directions for research and development. One of the main directions is the development of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide-based drugs for the treatment of various autoimmune and inflammatory diseases, which is currently underway by several pharmaceutical companies. Another direction is the investigation of the potential use of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide in preventing organ transplant rejection and treating certain types of cancer. Additionally, the further elucidation of the mechanism of action and the identification of potential biomarkers for patient selection and monitoring are also important future directions for N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide research.
Conclusion
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide is a promising small molecule with potent immunosuppressive and anti-inflammatory effects. Its inhibition of JAK enzymes makes it a potential drug candidate for the treatment of various autoimmune and inflammatory diseases, and its favorable safety profile makes it a promising option for clinical use. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide have been discussed in this paper, highlighting the potential of this molecule for future research and development.

合成方法

The synthesis of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide involves a series of chemical reactions starting from 4-cyano-3-methylpyridine. The detailed synthesis method has been described in several research articles and patents, which involve the use of various reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

属性

分子式

C18H19N5

分子量

305.4 g/mol

IUPAC 名称

N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylmethanimidamide

InChI

InChI=1S/C18H19N5/c1-4-22(5-2)12-20-17-10-13(3)14(11-19)18-21-15-8-6-7-9-16(15)23(17)18/h6-10,12H,4-5H2,1-3H3/b20-12+

InChI 键

HIIYCXOHXYCHBF-UDWIEESQSA-N

手性 SMILES

CCN(CC)/C=N/C1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

SMILES

CCN(CC)C=NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

规范 SMILES

CCN(CC)C=NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。